Glisindamide

Übersicht

Beschreibung

Glisindamide is an organic compound with the molecular formula C₂H₆N₂O. It is the amide derivative of the amino acid glycine. This compound is a water-soluble, white solid that is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Glisindamid kann durch Behandeln des Aminosäureesters mit Ammoniak synthetisiert werden. Die Herstellungsmethode für Glisindamidhydrochlorid beinhaltet das Lösen von Glycinonitrilhydrochlorid in Isopropanol, Erhitzen auf 50-70°C, Beladen mit getrocknetem Chlorwasserstoffgas bis zur Sättigung, Isolieren der Wärme für 4-5 Stunden, Abkühlen auf Raumtemperatur und Durchführung einer Saugfiltration, um Glisindamidhydrochlorid zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Glisindamidhydrochlorid umfasst hauptsächlich das Chloracetamidsverfahren und das Methylchloracetaetverfahren. Das Chloracetamidsverfahren verwendet eine große Menge an Ammoniaklauge als Lösungsmittel, während das Methylchloracetaetverfahren in ein wässriges Ammoniaklösungsmittelverfahren und ein Methanol-Solvatverfahren unterteilt ist. Das wässrige Ammoniaklösungsmittelverfahren erfordert ebenfalls eine große Menge an Ammoniaklauge, und das Methanol-Solvatverfahren verwendet Ammoniumcarbonat als Katalysator .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glisindamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können Glisindamid in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Glisindamid kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Glycinamidribonucleotid.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Amide und andere Derivate.

Wissenschaftliche Forschungsanwendungen

Glisindamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Medizin: Wird bei der Herstellung von pharmazeutischen Zwischenprodukten und als Bestandteil in Arzneimittelformulierungen eingesetzt.

Industrie: Wird bei der Produktion von landwirtschaftlichen Chemikalien und anderen Industrieprodukten eingesetzt.

Wirkmechanismus

Glisindamid übt seine Wirkung aus, indem es als Ligand für Übergangsmetalle wirkt und Komplexe bildet, die an verschiedenen biochemischen Prozessen teilnehmen können. Es dient auch als Puffer in Zellkulturarbeiten und hält den pH-Wert im physiologischen Bereich .

Wissenschaftliche Forschungsanwendungen

Glisindamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in the synthesis of glycineamide ribonucleotide, an intermediate in purine biosynthesis.

Medicine: Utilized in the preparation of pharmaceutical intermediates and as a component in drug formulations.

Industry: Employed in the production of agricultural chemicals and other industrial products.

Wirkmechanismus

Glisindamide exerts its effects by acting as a ligand for transition metals, forming complexes that can participate in various biochemical processes. It also serves as a buffering agent in cell culture work, maintaining the pH within the physiological range .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycinamid: Ein Amid-Derivat von Glycin mit ähnlichen Eigenschaften und Anwendungen.

Einzigartigkeit

Glisindamid ist aufgrund seiner spezifischen Pufferwirkung und seiner Rolle als Ligand für Übergangsmetalle einzigartig. Seine Fähigkeit, stabile Komplexe mit Metallen zu bilden, macht es in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll.

Eigenschaften

CAS-Nummer |

71010-45-2 |

|---|---|

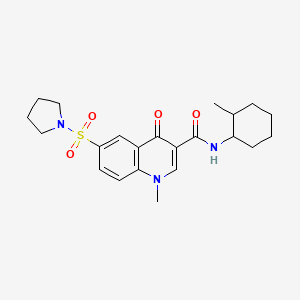

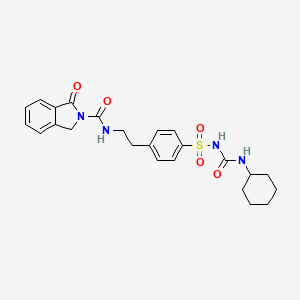

Molekularformel |

C24H28N4O5S |

Molekulargewicht |

484.6 g/mol |

IUPAC-Name |

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-3-oxo-1H-isoindole-2-carboxamide |

InChI |

InChI=1S/C24H28N4O5S/c29-22-21-9-5-4-6-18(21)16-28(22)24(31)25-15-14-17-10-12-20(13-11-17)34(32,33)27-23(30)26-19-7-2-1-3-8-19/h4-6,9-13,19H,1-3,7-8,14-16H2,(H,25,31)(H2,26,27,30) |

InChI-Schlüssel |

GBKGGLHRMGPFMB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O |

Kanonische SMILES |

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O |

Key on ui other cas no. |

71010-45-2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

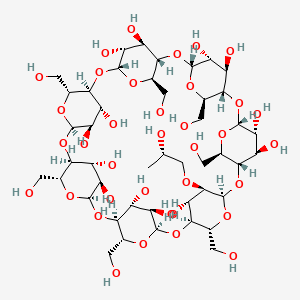

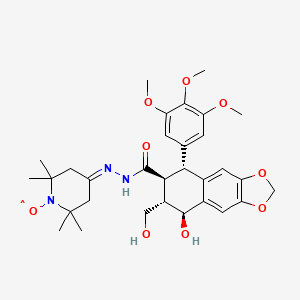

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[5,6-Bis(4-methoxyphenyl)-4-furo[2,3-d]pyrimidinyl]amino]-1-propanol](/img/structure/B1228624.png)

![2-[6-Amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetic acid methyl ester](/img/structure/B1228625.png)

![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1228627.png)

![2-[(4-Oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228628.png)

![1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone](/img/structure/B1228634.png)

![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(pyridin-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1228635.png)

![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)